molecular formula C12H15NO4 B3060650 ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate CAS No. 61486-97-3

ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

Cat. No.: B3060650
CAS No.: 61486-97-3
M. Wt: 237.25
InChI Key: LYYSCZGEBOMJCY-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a complex organic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core with various functional groups such as hydroxyl, oxo, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolizine core, followed by the introduction of the hydroxyl, oxo, and carboxylate groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) has been reported to be effective in similar syntheses .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate can be compared with other quinolizine derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of hydroxyl, oxo, and carboxylate groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-5-3-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYSCZGEBOMJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=O)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716069
Record name Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61486-97-3
Record name Ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Reactant of Route 2
ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Reactant of Route 3
ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Reactant of Route 4
ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Reactant of Route 5
ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Reactant of Route 6
ethyl 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

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